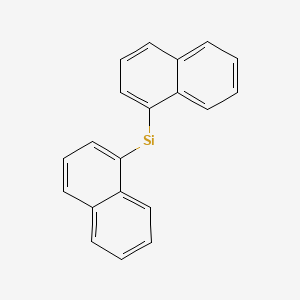
Methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanoate is an organophosphorus compound known for its utility in organic synthesis. It is a derivative of phosphorane and is often used as a Wittig reagent, which is instrumental in forming carbon-carbon double bonds. The compound’s structure includes a phosphonium ylide, which is a key feature in its reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanoate can be synthesized through a multi-step reaction. One common method involves the reaction of bromoacetic acid with dicyclohexylcarbodiimide and triphenylphosphine to form a phosphonium salt. This salt is then converted to the final product using sodium carbonate in water .
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as crystallization and recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanoate primarily undergoes Wittig reactions, where it reacts with aldehydes or ketones to form alkenes. This reaction is facilitated by the presence of the phosphonium ylide, which acts as a nucleophile.
Common Reagents and Conditions
The Wittig reaction involving this compound typically requires a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions .
Major Products
The major products of reactions involving this compound are alkenes. For example, the reaction with an aldehyde yields an α,β-unsaturated ester .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanoate involves the formation of a phosphonium ylide, which acts as a nucleophile in Wittig reactions. The ylide attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of a betaine intermediate. This intermediate then undergoes a [2+2] cycloaddition to form an oxaphosphetane, which decomposes to yield the desired alkene and triphenylphosphine oxide .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanoate can be compared with other Wittig reagents such as:
Methyl (triphenylphosphoranylidene)acetate: Similar in structure and reactivity, used for the homologation of aldehydes to α,β-unsaturated esters.
Triphenylcarbethoxymethylenephosphorane: Another Wittig reagent used to replace oxygen centers in ketones and aldehydes with CHCO₂Et.
The uniqueness of this compound lies in its specific reactivity and the types of products it forms, making it a valuable tool in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
24448-83-7 |
|---|---|
Molekularformel |
C23H23O2P |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
methyl 2-(triphenyl-λ5-phosphanylidene)butanoate |
InChI |
InChI=1S/C23H23O2P/c1-3-22(23(24)25-2)26(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,3H2,1-2H3 |
InChI-Schlüssel |
PTEZLIBVFKEZCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
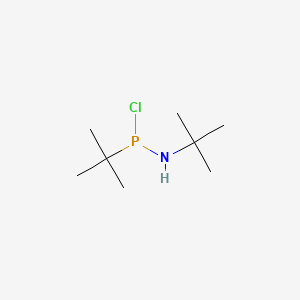

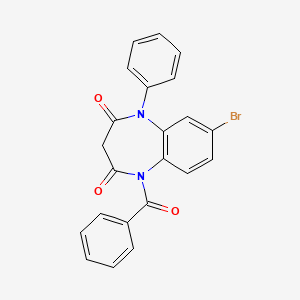
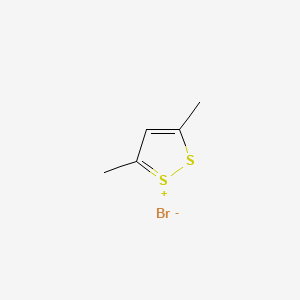
![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)
![[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate](/img/structure/B14698194.png)
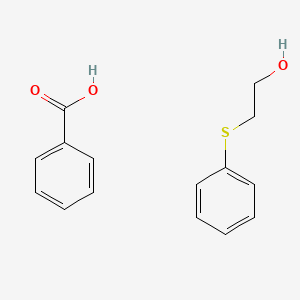
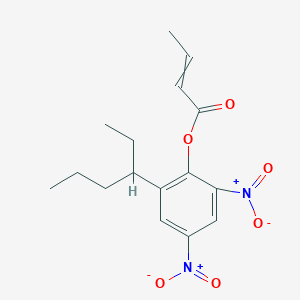
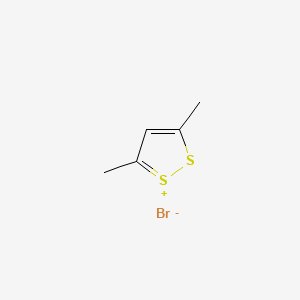
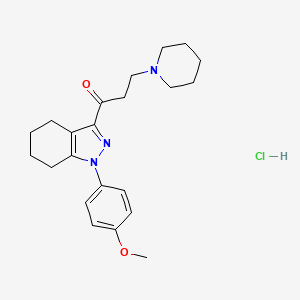
stannane](/img/structure/B14698211.png)
